molecular formula C15H10BrClN2O2 B147079 3-Hydroxyphenazepam CAS No. 70030-11-4

3-Hydroxyphenazepam

Katalognummer: B147079
CAS-Nummer: 70030-11-4
Molekulargewicht: 365.61 g/mol
InChI-Schlüssel: KRJKJUWAZOWXNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

3-Hydroxyphenazepam is known to act as a positive allosteric modulator of the GABAA_A receptor, similar to other benzodiazepines. Its effective concentration (EC50_{50}) value is approximately 10.3 nM, indicating its potency in enhancing GABAergic transmission . While it shares many properties with phenazepam, it has reduced myorelaxant effects but maintains comparable anxiolytic and sedative efficacy .

Analytical Methods for Quantification

The quantification of this compound in biological matrices is crucial for both clinical and forensic purposes. Several studies have developed and validated methods for detecting this compound in postmortem samples:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A validated method was established for detecting 13 designer benzodiazepines, including this compound, in postmortem blood samples. The method demonstrated a linear calibration range from 1 to 200 ng/mL and up to 500 ng/mL for specific compounds . Recovery rates varied between 35% and 90%, indicating reliable performance for forensic applications.
  • Tissue Distribution Studies : Research involving tissue distribution of phenazepam and its metabolite has been conducted using LC-MS/MS on postmortem fluids such as blood and urine. This study highlighted the concentrations of this compound across various tissues, providing insights into its pharmacokinetics during toxicological investigations .

Case Studies

Numerous case studies illustrate the clinical implications and toxicological concerns associated with this compound:

  • Impaired Driving : A notable case involved a male driver exhibiting severe psychomotor impairment due to phenazepam use, with subsequent detection of both phenazepam and this compound in his blood. This underscores the potential risks associated with benzodiazepine misuse in driving contexts .
  • Postmortem Toxicology : In a study analyzing postmortem samples from various cases, this compound was detected alongside phenazepam. In instances where phenazepam was implicated in death, concentrations ranged from 0.22 mg/L to 2.52 mg/L. Notably, cases indicated that while phenazepam was often not the sole cause of death, it contributed to toxicity when combined with other substances .
  • Acute Toxicity Reports : Reports have documented acute intoxication incidents involving significant doses of phenazepam leading to severe adverse effects such as confusion, slurred speech, and hallucinations. For example, one case described a patient with a blood concentration of approximately 1.2 mg/L who exhibited pronounced cognitive impairment post-ingestion .

Summary Table of Key Findings

Aspect Details
Chemical Structure C15_{15}H10_{10}BrClN2_2O2_2
Pharmacological Effects Hypnotic, sedative, anxiolytic, anticonvulsant
Analytical Method LC-MS/MS; linear range: 1-200 ng/mL; detection limit: 0.5 ng/mL
Case Study Highlights Impaired driving incidents; postmortem concentrations; acute toxicity cases
Clinical Implications Potential for misuse; significant adverse effects at therapeutic levels

Wirkmechanismus

Target of Action

3-Hydroxyphenazepam, a benzodiazepine, primarily targets the GABA A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and promote a calming effect.

Mode of Action

This compound acts as a positive allosteric modulator of the benzodiazepine site of the GABA A receptor . This means it enhances the effect of the neurotransmitter GABA at this receptor, increasing the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire and thus leading to an overall decrease in brain activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the effect of GABA at the GABA A receptor, this compound increases inhibitory neurotransmission throughout the brain. This can lead to downstream effects such as sedation, anxiolysis, muscle relaxation, and anticonvulsant effects .

Pharmacokinetics

It is known that it is an active metabolite of phenazepam and the benzodiazepine prodrug cinazepam . The ratio of the concentration of phenazepam and this compound in brain and blood was determined in mice and reported to be around 1.1–1.3 for phenazepam and 0.83–0.93 for this compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its enhancement of GABAergic neurotransmission. This can lead to a range of effects, including hypnotic, sedative, anxiolytic, and anticonvulsant properties . It’s worth noting that relative to phenazepam, this compound has diminished myorelaxant properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as the individual’s metabolic rate, the presence of other substances, and genetic factors can influence how the drug is metabolized and its overall effect . .

Biochemische Analyse

Biochemical Properties

3-Hydroxyphenazepam, like other benzodiazepines, behaves as a positive allosteric modulator of the benzodiazepine site of the GABA A receptor . This interaction enhances the effect of GABA, the major inhibitory neurotransmitter in the brain, leading to the sedative and anxiolytic effects of the drug .

Cellular Effects

This compound’s interaction with the GABA A receptor influences various cellular processes. By enhancing GABAergic inhibition, it can affect neuronal excitability, potentially influencing cell signaling pathways and gene expression related to these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the benzodiazepine site of the GABA A receptor . This binding increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and an overall decrease in neuronal excitability .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the ratio of the concentration of phenazepam and this compound in brain and blood was determined in mice and reported to be around 1.1–1.3 for phenazepam and 0.83–0.93 for this compound .

Metabolic Pathways

This compound is produced through the phase I metabolism of phenazepam, involving hydroxylation . The metabolite then undergoes phase II metabolism and is excreted as a glucuronide .

Transport and Distribution

A study has shown that the kinetics of labeled this compound after its intravenous and transdermal administration was studied, revealing a biphasic kinetic of drug distribution in the organism .

Subcellular Localization

The subcellular localization of this compound is not well-studied. As a small, lipophilic molecule, it is likely to diffuse freely across cellular membranes. Its site of action, the GABA A receptor, is located in the neuronal cell membrane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyphenazepam typically involves the hydroxylation of phenazepam. The reaction conditions often include the use of strong oxidizing agents to introduce the hydroxyl group at the third position of the diazepine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is common for the purification of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxyphenazepam undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific hydroxylation at the third position, which alters its pharmacokinetic properties compared to phenazepam. This modification results in diminished myorelaxant properties while maintaining its sedative and anxiolytic effects .

Biologische Aktivität

3-Hydroxyphenazepam is a benzodiazepine derivative that exhibits various pharmacological activities including hypnotic, sedative, anxiolytic , and anticonvulsant effects. It is primarily recognized as an active metabolite of phenazepam and cinazepam, with its biological activity largely attributed to its interaction with the GABAA_A receptor.

  • IUPAC Name: 7-bromo-1-(2-chlorophenyl)-5-phenyl-1H-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one
  • Molecular Formula: C15_{15}H10_{10}BrClN2_2O2_2
  • Molar Mass: 365.61 g·mol1^{-1}
  • CAS Number: 70030-11-4

This compound acts as a positive allosteric modulator at the benzodiazepine site of the GABAA_A receptor, enhancing the inhibitory effects of GABA. The effective concentration (EC50_{50}) for this compound is approximately 10.3 nM , indicating its potency in modulating GABAergic transmission .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Activity Description
HypnoticInduces sleep and reduces latency to sleep onset.
SedativeCalms agitation and reduces anxiety levels.
AnxiolyticAlleviates symptoms of anxiety and promotes relaxation.
AnticonvulsantPrevents or reduces the severity of seizures.

Comparative Efficacy

Compared to its parent compound phenazepam, this compound shows reduced myorelaxant properties but retains similar anxiolytic and sedative effects . This makes it a subject of interest for therapeutic applications where muscle relaxation is not desired.

Clinical Studies

  • Biokinetics Study : A study on the biokinetics of transdermal this compound demonstrated that after administering a 5 mg dose of phenazepam, this compound was detectable in urine samples but not in plasma, suggesting significant metabolism .
  • Post-Mortem Analysis : Research analyzing post-mortem fluids found that this compound could be detected alongside phenazepam, indicating its relevance in forensic toxicology .

Toxicological Implications

Due to its psychoactive properties, this compound has been implicated in cases of overdose and substance abuse. Its detection in biological matrices highlights the need for careful monitoring in clinical settings.

Eigenschaften

IUPAC Name

7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJKJUWAZOWXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10990281
Record name 3-Hydroxyphenazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70030-11-4
Record name 3-Hydroxyphenazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70030-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyphenazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070030114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyphenazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYPHENAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KJ8MP77JK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyphenazepam
Reactant of Route 2
3-Hydroxyphenazepam
Reactant of Route 3
3-Hydroxyphenazepam
Reactant of Route 4
3-Hydroxyphenazepam
Reactant of Route 5
3-Hydroxyphenazepam
Reactant of Route 6
Reactant of Route 6
3-Hydroxyphenazepam

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.